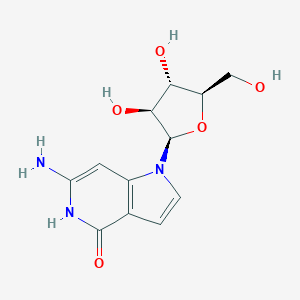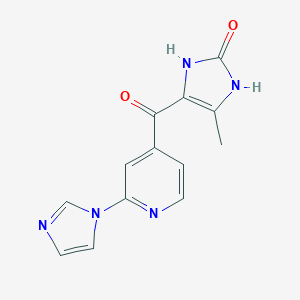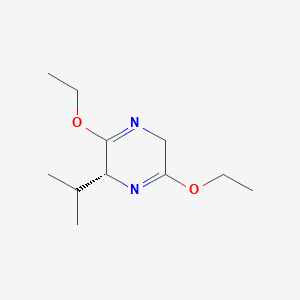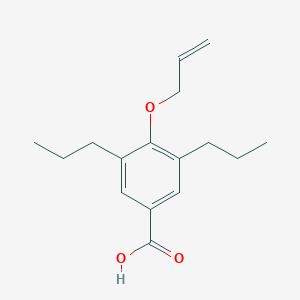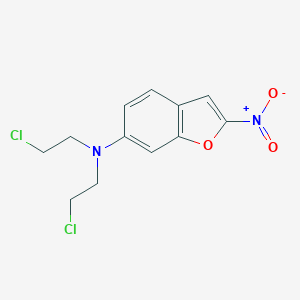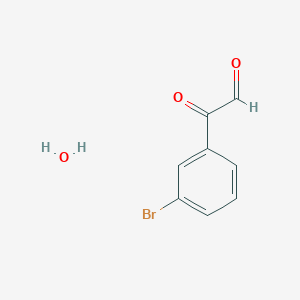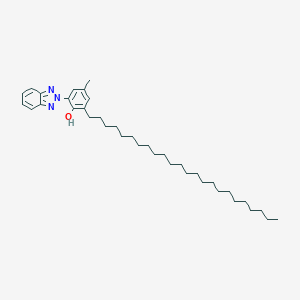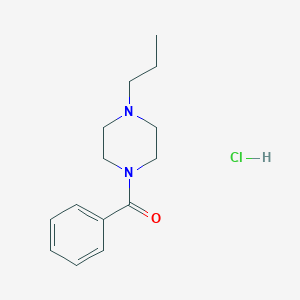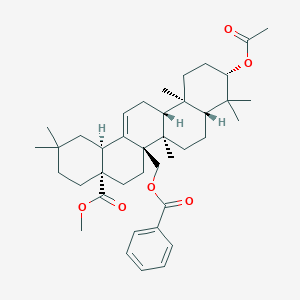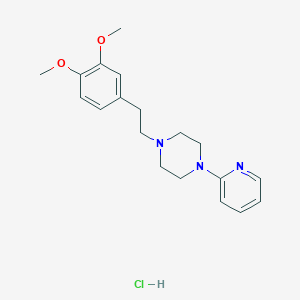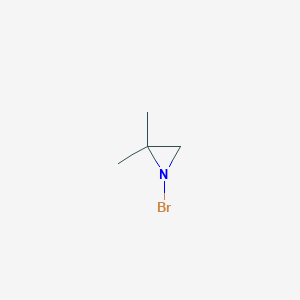
N-Bromo-2,2-dimethylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromo-2,2-dimethylaziridine (BDMA-NBr) is a highly reactive and versatile compound used in various scientific research applications. It is a heterocyclic organic compound that contains a three-membered aziridine ring and a bromine atom attached to the nitrogen atom. BDMA-NBr is a potent alkylating agent that can modify nucleic acids, proteins, and other biomolecules, making it a useful tool for studying biological processes and developing new drugs.
Mecanismo De Acción
N-Bromo-2,2-dimethylaziridine is a potent alkylating agent that can modify biomolecules by adding an alkyl group to their reactive functional groups, such as the amino group of lysine or the thiol group of cysteine. This modification can affect the structure and function of the biomolecule, leading to changes in biological activity. N-Bromo-2,2-dimethylaziridine can also crosslink biomolecules, such as DNA, leading to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
N-Bromo-2,2-dimethylaziridine can affect various biological processes, depending on the biomolecule it reacts with. For example, it can inhibit DNA replication and transcription by modifying the DNA structure. It can also inhibit protein synthesis by modifying the amino acid residues of the protein. N-Bromo-2,2-dimethylaziridine can also induce cell death by causing DNA damage and activating apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Bromo-2,2-dimethylaziridine is a highly reactive and versatile compound that can be used in various lab experiments. Its advantages include its ability to modify biomolecules with high efficiency and specificity, its ability to crosslink biomolecules, and its potential to develop new drugs. However, N-Bromo-2,2-dimethylaziridine also has limitations, such as its toxicity and potential side effects, its instability in aqueous solutions, and its potential to react with unintended biomolecules.
Direcciones Futuras
There are several future directions for N-Bromo-2,2-dimethylaziridine research, including:
1. Developing new drugs that target specific proteins and enzymes involved in cancer and other diseases.
2. Studying the structure and function of biomolecules, such as DNA and proteins, using N-Bromo-2,2-dimethylaziridine as a labeling agent.
3. Developing new methods for DNA sequencing and analysis using N-Bromo-2,2-dimethylaziridine.
4. Studying the mechanism of action of N-Bromo-2,2-dimethylaziridine and its effects on different biomolecules and biological processes.
5. Developing new methods for the synthesis and purification of N-Bromo-2,2-dimethylaziridine to improve its yield and purity.
In conclusion, N-Bromo-2,2-dimethylaziridine is a highly reactive and versatile compound that has various scientific research applications. It can modify biomolecules with high efficiency and specificity, making it a useful tool for studying biological processes and developing new drugs. However, it also has limitations, and its toxicity and potential side effects should be carefully considered when using it in lab experiments. Future research directions for N-Bromo-2,2-dimethylaziridine include developing new drugs, studying biomolecule structure and function, and improving synthesis and purification methods.
Métodos De Síntesis
N-Bromo-2,2-dimethylaziridine can be synthesized using different methods, including the reaction of N-bromoacetyl-2,2-dimethylaziridine with sodium hydride or the reaction of N-bromosuccinimide with 2,2-dimethylaziridine. The yield of the synthesis depends on the reaction conditions, such as temperature, solvent, and reagent concentration.
Aplicaciones Científicas De Investigación
N-Bromo-2,2-dimethylaziridine has been used in various scientific research applications, such as DNA sequencing, protein labeling, and drug discovery. It can react with nucleic acids, amino acids, and other biomolecules, allowing researchers to study their structure and function. N-Bromo-2,2-dimethylaziridine has also been used to develop new anticancer drugs that target specific proteins and enzymes involved in cell growth and proliferation.
Propiedades
Número CAS |
19816-91-2 |
|---|---|
Nombre del producto |
N-Bromo-2,2-dimethylaziridine |
Fórmula molecular |
C4H8BrN |
Peso molecular |
150.02 g/mol |
Nombre IUPAC |
1-bromo-2,2-dimethylaziridine |
InChI |
InChI=1S/C4H8BrN/c1-4(2)3-6(4)5/h3H2,1-2H3 |
Clave InChI |
KQRMPHZCIBZMAG-UHFFFAOYSA-N |
SMILES |
CC1(CN1Br)C |
SMILES canónico |
CC1(CN1Br)C |
Sinónimos |
N-Bromo-2,2-dimethylaziridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)


